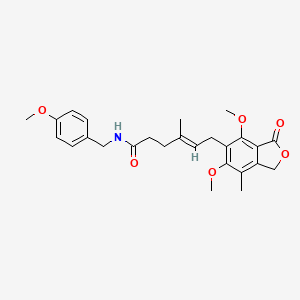![molecular formula C26H22N2O5S2 B15103020 (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B15103020.png)
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes a pyrrolidine-2,3-dione core, a thiophene ring, a benzothiazole moiety, and a propoxyphenyl group
Métodos De Preparación
The synthesis of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the thiophene, benzothiazole, and propoxyphenyl groups through various coupling reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the pyrrolidine-2,3-dione core can be reduced to hydroxyl groups.
Substitution: The thiophene and benzothiazole rings can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar compounds include other pyrrolidine-2,3-dione derivatives, thiophene-containing molecules, and benzothiazole-based compounds. What sets (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione apart is its unique combination of these structural elements, which may confer distinct chemical and biological properties. Similar compounds include:
- Pyrrolidine-2,3-dione derivatives
- Thiophene-containing molecules
- Benzothiazole-based compounds
Propiedades
Fórmula molecular |
C26H22N2O5S2 |
|---|---|
Peso molecular |
506.6 g/mol |
Nombre IUPAC |
4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-2-(3-propoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H22N2O5S2/c1-3-11-33-17-7-4-6-15(13-17)22-21(23(29)19-8-5-12-34-19)24(30)25(31)28(22)26-27-18-10-9-16(32-2)14-20(18)35-26/h4-10,12-14,22,30H,3,11H2,1-2H3 |
Clave InChI |
MPXFXPNBAOBRDB-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=CC(=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)OC)O)C(=O)C5=CC=CS5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B15102938.png)
![6-(3,4-dimethoxyphenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B15102946.png)
![N-[2-(1H-indol-3-yl)ethyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-3-carboxamide](/img/structure/B15102948.png)
![2-methoxyethyl 6-methyl-2-oxo-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15102962.png)
![N-(3-methylbutyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B15102967.png)
![3-(tert-butyl)-N-(6-methoxypyridin-3-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B15102972.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15102994.png)
![6-methyl-3H,4H-2lambda6-[1,3]thiazolo[2,3-c][1,2,4]thiadiazine-2,2-dione](/img/structure/B15103000.png)

![Ethyl 2-({[5-(3-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B15103011.png)

![Methyl 5-(2-methoxyphenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B15103018.png)
![(4E)-4-{[(2,4-dichlorophenyl)amino]methylidene}-5-methyl-2-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15103024.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide](/img/structure/B15103030.png)
